molecular formula C5H6N4O3 B3022825 1-methyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 3920-39-6

1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B3022825
CAS RN: 3920-39-6
M. Wt: 170.13 g/mol
InChI Key: YVMXSLMGSDQURV-UHFFFAOYSA-N
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Description

“1-methyl-4-nitro-1H-pyrazole-3-carboxamide” is a chemical compound . It is used as an intermediate in the production of Sildenafil .


Synthesis Analysis

The synthesis of pyrazole compounds like “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical form of “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” is solid . It has a molecular weight of 212.21 .

Scientific Research Applications

Mechanism of Action

Mode of Action

Without information on the specific targets of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, it’s challenging to describe its mode of action. These species can interact with various cellular targets, leading to a range of potential effects .

Biochemical Pathways

Nitro compounds can potentially interfere with several biochemical pathways, depending on their specific targets .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Safety and Hazards

The safety information for “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While the specific future directions for “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” are not mentioned in the search results, pyrazoles in general are being studied for their potential applications in various fields of science .

properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMXSLMGSDQURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266460
Record name 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-nitro-1H-pyrazole-3-carboxamide

CAS RN

3920-39-6
Record name 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3920-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was obtained according to the method described in example 1, step 1 starting from 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and two equivalents of ammonium chloride as amine source as light yellow solid (110 mg, 37%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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